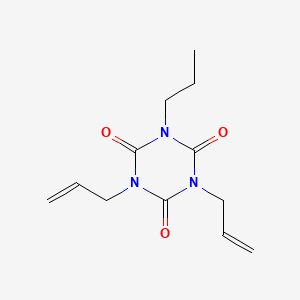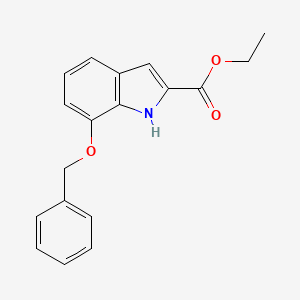
Ethyl-7-(Benzyloxy)-1H-Indol-2-carboxylat
Übersicht
Beschreibung
Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zu Alzheimer
Diese Verbindung wurde auf ihre mögliche Rolle bei der Behandlung der Alzheimer-Krankheit untersucht. Forscher haben Derivate wie 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one auf ihre Fähigkeit untersucht, Cholinesterasen (AChE und BChE) und Monoaminooxidase B (MAO B) zu hemmen, Enzyme, die für die Pathophysiologie der Alzheimer-Krankheit relevant sind . Diese Inhibitoren könnten helfen, die kognitiven Symptome zu lindern, die mit der Krankheit verbunden sind.
Antioxidative Aktivität
Die antioxidativen Eigenschaften von Verbindungen, die mit Ethyl-7-(Benzyloxy)-1H-Indol-2-carboxylat verwandt sind, sind von großem Interesse. Antioxidantien spielen eine entscheidende Rolle beim Schutz des Körpers vor oxidativem Stress, der zu verschiedenen chronischen Krankheiten führen kann. Die Wirksamkeit der Verbindung bei der Beseitigung freier Radikale könnte für die Entwicklung neuer antioxidativer Therapien entscheidend sein .
Antimikrobielle Anwendungen
Es gibt laufende Forschungen zum antimikrobiellen Potenzial dieser Verbindung. Durch die Untersuchung ihrer Struktur-Wirkungs-Beziehung wollen Wissenschaftler neue antimikrobielle Wirkstoffe entwickeln, die gegen resistente Bakterienstämme und andere Krankheitserreger wirken können .
Entzündungshemmende Eigenschaften
Die entzündungshemmende Aktivität von Derivaten des this compound ist ein weiterer Forschungsbereich. Entzündung ist eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung verschiedener Erkrankungen, einschließlich Autoimmunerkrankungen .
Molekular-Docking-Studien
Molekular-Docking-Studien sind entscheidend, um zu verstehen, wie this compound und seine Derivate mit biologischen Zielstrukturen interagieren. Diese Studien helfen bei der Vorhersage der Bindungsaffinität und des Wirkmechanismus der Verbindung, was für die Medikamentenentwicklung unerlässlich ist .
Synthese von Naturprodukten
Die Verbindung wird auch bei der Synthese von Naturprodukten verwendet, insbesondere solchen, die Benzofuranringe enthalten. Diese Naturprodukte werden auf ihre komplexen Strukturen und ihre potenziellen biologischen Aktivitäten untersucht, was zur Entdeckung neuer Therapeutika führen könnte .
Wirkmechanismus
Target of Action
It is known that indole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that indole derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . The benzyloxy group in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the ethyl ester group may influence its bioavailability .
Result of Action
Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature .
Eigenschaften
IUPAC Name |
ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKSDZLFVYKGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531387 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-06-5 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

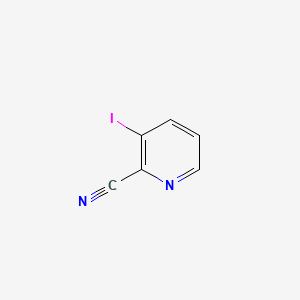
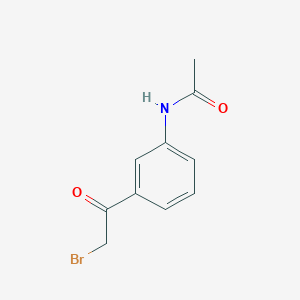
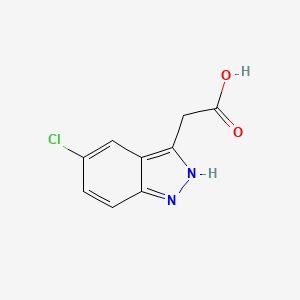


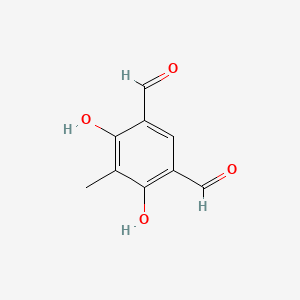
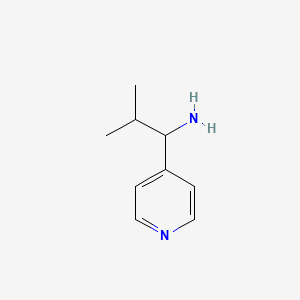
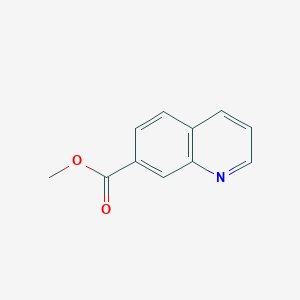
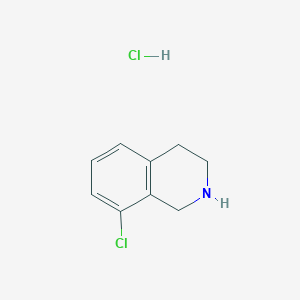
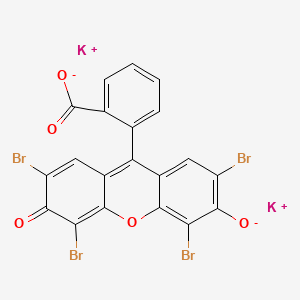
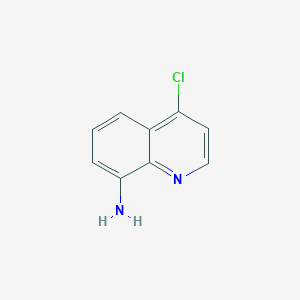
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)
